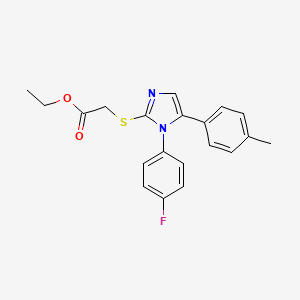

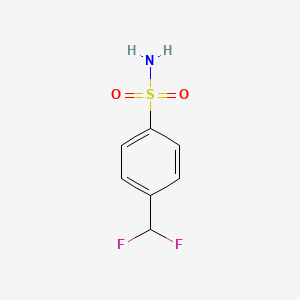

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential applications in various scientific research fields. It is a potent inhibitor of chloride channels and has been shown to affect a variety of physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Kinetics

- Nitroxides such as piperidine derivatives are known for their ability to protect cells and tissues from radical-induced damage. Their reaction with nitrogen dioxide, a key intermediate in cellular nitrosative stress, has been studied. The reaction of nitroxides with nitrogen dioxide proceeds via an inner-sphere electron-transfer mechanism to form oxoammonium cations, which is important for understanding their protective effect against reactive nitrogen species (Goldstein, Samuni, & Russo, 2003).

Crystal Structures and Hydrogen Bonding

- The crystal structures of proton-transfer compounds with isonipecotamide (a piperidine derivative) and nitro-substituted benzoic acids have been determined. These compounds form hydrogen-bonded structures, which are significant for understanding the molecular assembly and interactions in such systems (Smith & Wermuth, 2010).

Synthesis and Chemical Reactions

- Piperidine derivatives play a role in the synthesis of various chemical compounds. For example, in the preparation of 2,2-disubstituted 1-nitroalkenes, piperidine is used as a catalyst. This demonstrates its utility in facilitating important chemical reactions and the synthesis of structurally diverse compounds (Lin et al., 2001).

Development of Fluorescent Probes

- Piperidine-based compounds have been used in the development of fluorescent probes. For instance, a mitochondria-targeting hydrogen sulfide probe based on a piperidine derivative has been developed. This probe exhibits properties like fluorescence enhancement and low detection limit, making it useful for studying biological functions and pathological roles in living systems (Pak et al., 2016).

Biomedical Applications

- Nitroxide radicals, including piperidine types, are used in dermatologic research for studying biophysical properties of skin. Their biostability in various biological tissues, such as skin, is crucial for their effectiveness in biomedical applications (Fuchs et al., 1993).

Electrophilic Substitution Studies

- The stereochemical course of electrophilic substitution at CH groups in α-position to the N-Atom of hindered amides, including piperidine derivatives, has been investigated. This research is significant for understanding the mechanisms of such chemical reactions (Seebach et al., 1978).

Propiedades

IUPAC Name |

(3-nitrophenyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3/c14-13(15,16)10-4-2-6-17(8-10)12(19)9-3-1-5-11(7-9)18(20)21/h1,3,5,7,10H,2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVKXRSRDUYZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)

![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)